molecular formula C45H57N7O6 B12055467 Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate CAS No. 956299-56-2

Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate

Cat. No.: B12055467
CAS No.: 956299-56-2
M. Wt: 792.0 g/mol
InChI Key: RWKPMARHPVSMQT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Triethyl 5,5,5-[2,2,2-nitrilotris(methylene)tris(1H-benzo[d]imidazole-2,1-diyl)]tripentanoate involves several steps. The process typically starts with the preparation of benzimidazole derivatives, which are then linked through nitrilotris(methylene) bridges. The final step involves esterification with ethyl groups to form the triethyl ester .

Chemical Reactions Analysis

Triethyl 5,5,5-[2,2,2-nitrilotris(methylene)tris(1H-benzo[d]imidazole-2,1-diyl)]tripentanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Triethyl 5,5,5-[2,2,2-nitrilotris(methylene)tris(1H-benzo[d]imidazole-2,1-diyl)]tripentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.

    Biology: The compound’s ability to bind to metal ions makes it useful in studying metalloproteins and metalloenzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting metal-dependent diseases.

    Industry: It is used in the development of catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of Triethyl 5,5,5-[2,2,2-nitrilotris(methylene)tris(1H-benzo[d]imidazole-2,1-diyl)]tripentanoate involves its ability to act as a ligand and form stable complexes with metal ions. The benzimidazole units provide multiple coordination sites, allowing the compound to bind strongly to metal ions. This binding can influence the reactivity and stability of the metal ions, making the compound useful in catalysis and other applications .

Comparison with Similar Compounds

Triethyl 5,5,5-[2,2,2-nitrilotris(methylene)tris(1H-benzo[d]imidazole-2,1-diyl)]tripentanoate is unique due to its multiple benzimidazole units and nitrilotris(methylene) bridges. Similar compounds include:

The uniqueness of Triethyl 5,5,5-[2,2,2-nitrilotris(methylene)tris(1H-benzo[d]imidazole-2,1-diyl)]tripentanoate lies in its specific combination of benzimidazole units and nitrilotris(methylene) bridges, which provide distinct coordination properties and reactivity .

Properties

CAS No.

956299-56-2

Molecular Formula

C45H57N7O6

Molecular Weight

792.0 g/mol

IUPAC Name

ethyl 5-[2-[[bis[[1-(5-ethoxy-5-oxopentyl)benzimidazol-2-yl]methyl]amino]methyl]benzimidazol-1-yl]pentanoate

InChI

InChI=1S/C45H57N7O6/c1-4-56-43(53)25-13-16-28-50-37-22-10-7-19-34(37)46-40(50)31-49(32-41-47-35-20-8-11-23-38(35)51(41)29-17-14-26-44(54)57-5-2)33-42-48-36-21-9-12-24-39(36)52(42)30-18-15-27-45(55)58-6-3/h7-12,19-24H,4-6,13-18,25-33H2,1-3H3

InChI Key

RWKPMARHPVSMQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCN1C2=CC=CC=C2N=C1CN(CC3=NC4=CC=CC=C4N3CCCCC(=O)OCC)CC5=NC6=CC=CC=C6N5CCCCC(=O)OCC

Origin of Product

United States

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